N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide, also known as 7-Desmethylagomelatine, is a compound of interest primarily due to its pharmacological properties, particularly in the context of psychiatric disorders. It is a metabolite of agomelatine, a medication used for treating major depressive disorder. The compound features a hydroxynaphthalene moiety linked to an acetamide group, which contributes to its biological activity.
N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide falls under the category of organic compounds known as acetamides. It is specifically classified as a substituted naphthalene derivative, which is significant in medicinal chemistry due to its potential therapeutic effects.
The synthesis of N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide can be achieved through several routes:
The synthesis typically involves multiple steps, including protection-deprotection strategies for functional groups and purification processes such as column chromatography to isolate the final product in high purity.
The molecular formula of N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide is . The structure includes:
N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide can participate in various chemical reactions:
Reagents commonly used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions are typically optimized for yield and purity.
N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide acts primarily through modulation of neurotransmitter systems:
The activation of melatonin receptors enhances dopaminergic and adrenergic activity in the brain, contributing to its antidepressant effects. Its pharmacokinetics mirror those of agomelatine, with a short half-life and hepatic metabolism being significant factors in its action .
N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide is typically a solid at room temperature with potential solubility in various organic solvents.
Key chemical properties include:
Relevant analyses such as differential scanning calorimetry (DSC) and X-ray powder diffraction (XRD) provide insights into thermal stability and crystallinity .
N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide has several scientific uses:
The systematic IUPAC name N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide precisely defines the molecular architecture: a naphthalene core hydroxylated at C7, connected via an ethyl tether to an acetamide group at N1. This compound is interchangeably referenced as 7-Desmethyl-agomelatine in pharmacological contexts, highlighting its relationship to the antidepressant agomelatine [4]. Key identifiers are consolidated in Table 1.
Table 1: Chemical Identifiers of N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide
Identifier Type | Value |
---|---|
CAS Registry Number | 152302-45-9 |
Molecular Formula | C₁₄H₁₅NO₂ |
Molecular Weight | 229.27 g/mol |
MDL Number | MFCD20271735 |
SMILES Descriptor | CC(=O)NCCc1cccc2c1cc(O)cc2 |
Structural analyses of analogous naphthalene derivatives reveal critical intra- and intermolecular interactions. The hydroxyl group facilitates strong hydrogen bonding (O-H···O=C), while the naphthalene system enables π-π stacking with centroid-centroid distances of approximately 3.72 Å [6] [7]. These features collectively influence molecular packing in solid states and solubility profiles in aqueous media. Crystallographic studies confirm the near-perpendicular orientation between aromatic planes when phenyl substituents are present (dihedral angle = 82.5°), though such substituents are absent in the parent compound discussed here [7]. The acetamide carbonyl exhibits bond lengths characteristic of delocalized amides (C=O: ~1.198 Å, C-N: ~1.313 Å), contributing to conformational stability through resonance [6].
The compound emerged from pharmaceutical research into agomelatine metabolites during the late 20th century, with its first detailed chemical synthesis reported in patent literature circa 2012 [3]. As the principal metabolite of agomelatine (a melatonergic antidepressant), it was initially characterized through metabolic studies that identified its in vivo formation via hepatic demethylation. Synthetic routes were subsequently optimized to support pharmacological evaluation, with key approaches including:
Table 2: Bioactive Derivatives Featuring the 7-Hydroxynaphthalene Core
Compound Name | Biological Activity | Structural Relationship |
---|---|---|
Agomelatine | MT₁/MT₂ melatonin receptor agonist; 5-HT₂C antagonist | 7-Methoxy analog of subject compound |
7-Desmethyl-agomelatine | Metabolite with reduced receptor affinity | Subject compound (identical) |
Naphthyl-based hydrazones | Antitumor and antibacterial agents | Shared naphthalene core; different substituents |
Industrial-scale production leverages solvent-mediated purification (ethyl acetate, toluene, hexane) and chromatographic separation to achieve >95% purity, as documented in supplier catalogs [5]. The compound’s discovery exemplifies the targeted structural modification of natural products—specifically, the optimization of melatonin’s indole scaffold into naphthalene-based bioisosteres with enhanced pharmacokinetic properties [4].
The naphthalene system confers three critical advantages in bioactive compound design:
Table 3: Physicochemical Properties Influenced by Naphthalene
Property | Impact on Bioactivity | Experimental Evidence |
---|---|---|
Lipophilicity (XLogP ~3.5) | Enhanced membrane permeability | HPLC retention times; partitioning studies |
Solid-state π-stacking | Stabilizes crystalline forms | X-ray diffraction analyses [6] [7] |
Hydrogen bond donation | Facilitates target recognition | IR spectroscopy (O-H stretch: ~3435 cm⁻¹) |
The 7-hydroxynaphthalene subunit specifically enables regioselective conjugation in vivo, forming glucuronides that influence excretion kinetics. Current research explores structural analogs for gastrointestinal disorder therapeutics, capitalizing on the core’s tolerance for substitutions at C2, C3, and C6 positions [4] [8]. Molecular editing of the ethylacetamide tether—such as elongation or branching—remains an active strategy for optimizing receptor selectivity across neurological targets.
Table 4: Key Synthetic Routes and Industrial Suppliers
Synthetic Method | Key Reagents/Conditions | Suppliers (Purity, Price) |
---|---|---|
Dihydronaphthalene aromatization | Pd/C, toluene, 80°C [3] | CymitQuimica (98%, $326/250mg) [4] |
Direct hydroxylation of agomelatine | BBr₃, CH₂Cl₂, -78°C | A2BChem (purity NS, $558/25mg) [5] |
Multi-step synthesis from 7-hydroxynaphthaldehyde | Reductive amination, acylation | Multiple vendors (95-98%) [4] |
NS = Not Specified
The enduring pharmaceutical relevance of this scaffold is evidenced by continued supplier listings despite agomelatine’s market withdrawal in some regions. Discontinued commercial offerings (e.g., 3D-CGA30245) reflect shifting research priorities rather than compound obsolescence [4]. Future applications may exploit its fluorescence for diagnostic-therapeutic hybrids (theranostics) or polymer-bound sensors leveraging hydroxyl-directed assembly.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: